1-Dodecyl-3-methylimidazolium bromide
Overview
Description
1-Dodecyl-3-methylimidazolium bromide is a useful research compound. Its molecular formula is C16H31BrN2 and its molecular weight is 331.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 1-Dodecyl-3-methylimidazolium bromide are biological membranes . The compound exerts its influence by interacting with these membranes .
Mode of Action
This compound interacts with its targets, the biological membranes, resulting in changes in their properties .
Biochemical Pathways
It is known that the compound’s interactions with biological membranes can influence various biochemical processes . The downstream effects of these interactions are complex and depend on a variety of factors, including the specific biological context .
Result of Action
Its interactions with biological membranes suggest that it could have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere at room temperature to maintain its stability . Furthermore, it should be kept away from moisture as it can release toxic gases in a humid environment .
Biochemical Analysis
Biochemical Properties
1-Dodecyl-3-methylimidazolium bromide plays a crucial role in biochemical reactions, particularly in the solubilization and stabilization of biomolecules. It interacts with enzymes, proteins, and other biomolecules primarily through hydrophobic and electrostatic interactions. For instance, it can stabilize enzymes by forming micelles around them, thereby maintaining their activity in non-aqueous environments. This compound is also known to interact with proteins, altering their conformation and potentially enhancing their stability and activity in certain reactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can disrupt cell membranes due to its surfactant properties, leading to changes in membrane permeability and potential cytotoxic effects. Additionally, it has been observed to modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, the compound can affect gene expression by interacting with DNA and RNA, potentially leading to changes in transcription and translation processes .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time in laboratory settings are critical for its application. This compound is relatively stable under standard laboratory conditions, but its effects can change over time due to degradation or interaction with other substances. Long-term studies have shown that it can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it may have minimal or beneficial effects, such as enhancing enzyme activity or stabilizing proteins. At higher doses, it can exhibit toxic effects, including cytotoxicity and disruption of cellular processes. Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular and physiological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux by altering enzyme activity and substrate availability. For example, it may inhibit certain metabolic enzymes, leading to changes in metabolite levels and overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can localize to various compartments, affecting its accumulation and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its function. It may be directed to particular organelles or compartments through targeting signals or post-translational modifications. For instance, it can accumulate in the endoplasmic reticulum or mitochondria, where it may exert its effects on protein folding, enzyme activity, and metabolic processes .
Properties
IUPAC Name |
1-dodecyl-3-methylimidazol-3-ium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;/h14-16H,3-13H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLSTCVUGYAKLE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C=C[N+](=C1)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049333 | |
Record name | 1-Dodecyl-3-methylimidazolium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61546-00-7 | |
Record name | 1-Dodecyl-3-methylimidazolium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61546-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Dodecyl-3-methylimidazolium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Dodecyl-3-methylimidazolium Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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